molecular formula C10H8O4 B11906419 3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one CAS No. 128428-13-7

3-Hydroxy-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11906419
CAS No.: 128428-13-7
M. Wt: 192.17 g/mol
InChI Key: RUHKWILQGBGFIK-UHFFFAOYSA-N
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Description

3-hydroxy-7-methoxy-4H-chromen-4-one is a compound belonging to the flavonoid family, specifically a subgroup known as chromones. These compounds are known for their diverse biological activities and are found abundantly in the plant kingdom. 3-hydroxy-7-methoxy-4H-chromen-4-one exhibits various pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 3-hydroxy-7-methoxy-4H-chromen-4-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted chromones, dihydrochromones, and various oxidized derivatives. These products often retain the core chromone structure while exhibiting different functional groups .

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its diverse pharmacological activities make it a valuable compound in various fields of research .

Properties

CAS No.

128428-13-7

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5,11H,1H3

InChI Key

RUHKWILQGBGFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)O

Origin of Product

United States

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